2-Chloro-3-(propan-2-yl)cyclopropane-1-carboxylic acid
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Overview
Description
2-Chloro-3-(propan-2-yl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C₇H₁₁ClO₂. It is a cyclopropane derivative, characterized by the presence of a chlorine atom and an isopropyl group attached to the cyclopropane ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(propan-2-yl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors. One common method is the reaction of 2-chloro-3-(propan-2-yl)cyclopropane with carboxylic acid derivatives under controlled conditions. The reaction often requires the use of catalysts and specific reaction conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions. The process is designed to be efficient and cost-effective, ensuring the production of high-purity this compound for various applications .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(propan-2-yl)cyclopropane-1-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced cyclopropane derivatives.
Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
Scientific Research Applications
2-Chloro-3-(propan-2-yl)cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Chloro-3-(propan-2-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or proteins, affecting various biochemical pathways. The exact mechanism depends on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
Cyclopropanecarboxylic acid: A simpler cyclopropane derivative without the chlorine and isopropyl groups.
2,2-Dimethyl-3-(2-methyl-1-propenyl)cyclopropanecarboxylic acid: Another cyclopropane derivative with different substituents
Uniqueness
2-Chloro-3-(propan-2-yl)cyclopropane-1-carboxylic acid is unique due to the presence of both a chlorine atom and an isopropyl group on the cyclopropane ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C7H11ClO2 |
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Molecular Weight |
162.61 g/mol |
IUPAC Name |
2-chloro-3-propan-2-ylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C7H11ClO2/c1-3(2)4-5(6(4)8)7(9)10/h3-6H,1-2H3,(H,9,10) |
InChI Key |
FVHUWEWQOLDPJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1C(C1Cl)C(=O)O |
Origin of Product |
United States |
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